molecular formula C21H20N2O3 B12215761 (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B12215761
M. Wt: 348.4 g/mol
InChI Key: DMESBWOKKZKXJC-QPJJXVBHSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic organic compound that features a benzodioxole ring and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Amide Bond Formation: The final step involves coupling the benzodioxole and indole derivatives through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide chain.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Biochemical Studies: Used in studies to understand enzyme interactions and receptor binding.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting specific pathways.

    Diagnostics: Use in the development of diagnostic agents.

Industry

    Material Science:

    Agriculture: Use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide: Lacks the methyl group on the indole ring.

    (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide: Contains a methoxy group instead of a methyl group.

Uniqueness

    Structural Features: The presence of both benzodioxole and indole moieties in the same molecule.

    Biological Activity: Potential for unique biological activities due to the specific arrangement of functional groups.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C21H20N2O3/c1-14-2-5-18-17(10-14)16(12-23-18)8-9-22-21(24)7-4-15-3-6-19-20(11-15)26-13-25-19/h2-7,10-12,23H,8-9,13H2,1H3,(H,22,24)/b7-4+

InChI Key

DMESBWOKKZKXJC-QPJJXVBHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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